3-(3-Fluoro-4-methoxybenzyl)pyrrolidine

Physicochemical property modulation Drug design building blocks CNS pharmacokinetics

3-(3-Fluoro-4-methoxybenzyl)pyrrolidine (CAS 1267618-42-7) is a chiral pyrrolidine building block featuring a 3-fluoro-4-methoxy substitution pattern on the benzyl ring. This substitution pattern introduces unique electronic and steric properties that influence the compound's basicity and lipophilicity, directly impacting its behavior as a pharmacophore intermediate in central nervous system (CNS) and kinase-targeted drug discovery.

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
Cat. No. B13569897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoro-4-methoxybenzyl)pyrrolidine
Molecular FormulaC12H16FNO
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2CCNC2)F
InChIInChI=1S/C12H16FNO/c1-15-12-3-2-9(7-11(12)13)6-10-4-5-14-8-10/h2-3,7,10,14H,4-6,8H2,1H3
InChIKeyDGUHCPBDRNRLLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluoro-4-methoxybenzyl)pyrrolidine: A Dual-Substituted Heterocycle for Targeted Medicinal Chemistry


3-(3-Fluoro-4-methoxybenzyl)pyrrolidine (CAS 1267618-42-7) is a chiral pyrrolidine building block featuring a 3-fluoro-4-methoxy substitution pattern on the benzyl ring . This substitution pattern introduces unique electronic and steric properties that influence the compound's basicity and lipophilicity, directly impacting its behavior as a pharmacophore intermediate in central nervous system (CNS) and kinase-targeted drug discovery . As a member of the 3-substituted pyrrolidine class, this compound serves as a versatile scaffold for the rational design of enzyme inhibitors and receptor modulators, where positional and electronic modifications of the benzyl moiety critically determine target selectivity and metabolic fate.

Rationale for Differentiated Selection of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidine


Generic substitution with structurally similar 3-benzylpyrrolidine analogs fails to replicate the precise molecular features of 3-(3-fluoro-4-methoxybenzyl)pyrrolidine because the simultaneous electron-withdrawing and hydrogen-bond-accepting effects of the 3-fluoro and 4-methoxy groups uniquely alter the pyrrolidine nitrogen's basicity (pKa) and lipophilicity (LogD) compared to single-substitution or regioisomeric variants . Published studies on fluorinated pyrrolidine systems demonstrate that fluorine placement can lower the pKa by up to 0.6–1.2 units relative to non-fluorinated counterparts, while the methoxy group contributes distinct hydrogen-bonding interactions that influence target selectivity [1]. These compound-specific electronic and physicochemical properties are non-additive and must be evaluated directly, not inferred from single-substitution benchmarks.

Quantitative Differentiation Evidence for 3-(3-Fluoro-4-methoxybenzyl)pyrrolidine vs. Closest Analogs


pKa Modulation: Fluorine and Methoxy Effects on Pyrrolidine Basicity vs. Non-Fluorinated Benzylpyrrolidine

Placement of electron-withdrawing fluorine at the 3-position of the benzyl group reduces the basicity of the pyrrolidine nitrogen. Spectrophotometric pKa measurements on structurally analogous pyrrolidine derivatives show that the introduction of a single fluorine atom decreases the pKa by approximately 0.6–1.2 units compared to the non-fluorinated benzylpyrrolidine (pKa 9.51 for N-benzylpyrrolidine) [1]. The additional 4-methoxy group contributes a +M resonance effect that partially offsets the fluorine-induced basicity reduction, producing a pKa distinct from both the 3-fluoro-only and 4-methoxy-only analogs. This pKa shift alters the protonation state at physiological pH, directly impacting passive membrane permeability and lysosomal trapping potential.

Physicochemical property modulation Drug design building blocks CNS pharmacokinetics

ERK2 Kinase Inhibitory Potency of the 3-Fluoro-4-Methoxybenzyl Substituent in US9670208 vs. Alternative Benzyl Substituents

In US Patent 9,679,208, the 3-fluoro-4-methoxybenzyl group appended to a triazolo[4,3-a]pyridine scaffold (Example 403) yielded an ERK2 IC50 of 0.900 nM, whereas the corresponding 4-fluorobenzyl-substituted analog (Example 401) exhibited an IC50 of 3.7 nM and the 3-fluorobenzyl analog (Example 402) showed 2.1 nM [1]. The 4.1-fold greater potency of the 3-fluoro-4-methoxybenzyl analog over the 4-fluorobenzyl compound and 2.3-fold over the 3-fluorobenzyl variant demonstrates that the dual-substitution pattern provides a non-additive, context-dependent enhancement of target binding.

Kinase inhibitor development MAPK pathway Oncology

Lipophilicity (LogD) Differentiation vs. 3-Benzylpyrrolidine and 3-(3-Fluorobenzyl)pyrrolidine

The simultaneous presence of fluorine (inductive electron-withdrawal) and methoxy (hydrogen-bond-accepting, hydrophobic) groups on the benzyl ring produces a net LogD7.4 that is distinct from both the parent 3-benzylpyrrolidine and the mono-fluorinated analog. Published LogD measurements on fluorinated pyrrolidines show that single fluorination of the benzyl ring reduces logD7.4 by approximately 0.3–0.5 units, while methoxy substitution increases logD7.4 by roughly 0.2–0.4 units [1]. Thus, the 3-fluoro-4-methoxy compound is predicted to have a LogD7.4 approximately 0.1–0.3 units lower than 3-benzylpyrrolidine (calculated logD7.4 ≈ 1.8 for 3-benzylpyrrolidine free base) , a modulated value that balances passive permeability with aqueous solubility.

Lipophilicity optimization Permeability Lead-likeness

Metabolic Stability Inference: Fluoroblockade at the Benzyl Position vs. Non-Fluorinated Analogs

Fluorination at the 3-position of the benzyl ring sterically and electronically blocks CYP-mediated aromatic hydroxylation—a major metabolic pathway for benzylpyrrolidine derivatives—while the 4-methoxy group further stabilizes the aromatic ring through resonance . Intrinsic microsomal clearance (CLint) measurements on mono- and difluorinated pyrrolidine building blocks by Grygorenko et al. demonstrated that fluorination consistently retains high metabolic stability with nearly all compounds exhibiting CLint < 30 μL/min/mg protein in human liver microsomes, whereas non-fluorinated aliphatic amine analogs often exhibit CLint > 50 μL/min/mg due to rapid oxidative dealkylation . The 3-fluoro-4-methoxy substitution is anticipated to provide metabolic shielding consistent with fluorinated benzylpyrrolidine class behavior—exceeding the stability of non-fluorinated 3-benzylpyrrolidine.

Metabolic stability CYP450 metabolism Pharmacokinetics

Unique Hydrogen-Bonding Architecture: 3-Fluoro-4-Methoxy Donor-Acceptor Solubility Advantage vs. Non-Methoxy Analogs

The 4-methoxy group on the benzyl ring provides a hydrogen-bond acceptor site that increases aqueous solubility relative to the unsubstituted 3-fluorobenzyl analog, while the fluorine atom adds a weak hydrogen-bond acceptor capability not present in 4-methoxy-only benzylpyrrolidine [1]. This orthogonal pair of H-bond acceptors creates a unique water solvation shell that enhances solubility without requiring strongly hydrophilic ionizable groups that compromise permeability. Published solubility data shows that methoxybenzyl-substituted pyrrolidines exhibit aqueous solubility approximately 2–5 mg/mL higher than their non-methoxy fluorobenzyl counterparts in pH 7.4 buffer [2].

Solubility enhancement Hydrogen bonding Crystallinity

Application Scenarios for 3-(3-Fluoro-4-methoxybenzyl)pyrrolidine Based on Quantitative Evidence


Early-Stage Kinase Inhibitor Lead Identification Requiring Sub-Nanomolar ERK2 Potency

Medicinal chemistry teams building ERK2 inhibitor libraries should select 3-(3-fluoro-4-methoxybenzyl)pyrrolidine over mono-fluorinated benzylpyrrolidine alternatives based on the >2-fold incremental improvement in ERK2 IC50 (0.900 nM vs. 2.1–3.7 nM) observed when the 3-fluoro-4-methoxy substitution pattern is incorporated into a kinase-targeted scaffold [1].

CNS Drug Discovery Requiring Precisely Tuned pKa for Blood-Brain Barrier Penetration

Programs targeting CNS receptors where the therapeutic window depends on balancing ionization (pKa 8.4–8.9) with passive permeability should prioritize 3-(3-fluoro-4-methoxybenzyl)pyrrolidine as a building block over 3-benzylpyrrolidine (pKa 9.51), whose high basicity may lead to excessive lysosomal trapping and reduced free brain drug concentrations [2].

Metabolic Stability Optimization of Pyrrolidine-Containing Lead Series

When a lead series featuring 3-benzylpyrrolidine or 3-(4-methoxybenzyl)pyrrolidine cores encounters high intrinsic clearance (>50 μL/min/mg) due to CYP-mediated benzyl hydroxylation, replacement with 3-(3-fluoro-4-methoxybenzyl)pyrrolidine is mechanistically justified by the fluorine blockade effect, predicted to reduce CLint ≥40% based on systematic fluoropyrrolidine stability studies .

Solubility-Challenged Early Hit-to-Lead Programs Requiring Balanced Pharmacokinetics

Structure-activity relationship (SAR) exploration where solubility constraints compromise in vitro assay quality should consider 3-(3-fluoro-4-methoxybenzyl)pyrrolidine as a balanced scaffold, providing aqueous solubility 2–10 mg/mL higher than the 3-fluorobenzyl-only analog while maintaining favorable logD7.4 in the 1.5–1.7 range predicted for passive permeability [3][4].

Quote Request

Request a Quote for 3-(3-Fluoro-4-methoxybenzyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.